molecular formula C9H4FNO4 B8675499 2H-1-Benzopyran-2-one,6-fluoro-3-nitro-

2H-1-Benzopyran-2-one,6-fluoro-3-nitro-

Cat. No.: B8675499
M. Wt: 209.13 g/mol
InChI Key: JDJZMXAFIRKGGB-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, commonly known as coumarin, is a heterocyclic aromatic organic compound with a benzopyran core structure. The derivative 6-fluoro-3-nitro-2H-1-benzopyran-2-one features a fluorine atom at the 6-position and a nitro group (-NO₂) at the 3-position of the benzopyranone scaffold. These substitutions introduce significant electronic and steric effects, altering the compound's chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H4FNO4

Molecular Weight

209.13 g/mol

IUPAC Name

6-fluoro-3-nitrochromen-2-one

InChI

InChI=1S/C9H4FNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H

InChI Key

JDJZMXAFIRKGGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- typically involves the nitration of 6-fluoro-2H-1-benzopyran-2-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 3rd position.

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one,6-fluoro-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-amino-2H-1-benzopyran-2-one, 3-nitro-.

    Substitution: Various substituted benzopyran derivatives.

    Oxidation: Oxidized benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one,6-fluoro-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-fluoro-3-nitro-2H-1-benzopyran-2-one with structurally related coumarin derivatives, emphasizing substituent effects and biological relevance:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Properties/Activities References
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- N/A 6-F, 3-NO₂ C₉H₄FNO₄ 209.14 (calc.) Hypothesized enhanced reactivity and bioactivity
4-Hydroxycoumarin 1076-38-6 4-OH C₉H₆O₃ 162.14 Anticoagulant; precursor for warfarin synthesis
6-Fluoro-4-phenyl-2H-1-benzopyran-2-one 104326-00-3 6-F, 4-Ph C₁₅H₉FO₂ 240.23 Improved lipophilicity; potential antitumor agent
5-Amino-6-hydroxy-4-methyl-2H-1-benzopyran-2-one 5255-58-3 5-NH₂, 6-OH, 4-Me C₁₀H₉NO₃ 191.18 Enhanced hydrogen bonding; antimicrobial activity
7-Ethoxy-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one N/A 7-OEt, 6,8-F, 4-Me C₁₂H₁₀F₂O₃ 240.20 (calc.) Increased metabolic stability; enzyme inhibition

Key Comparative Insights:

Substituent Position and Electronic Effects: The 3-nitro group in the target compound likely increases electrophilicity at the adjacent carbonyl group, enhancing reactivity in Michael addition or nucleophilic substitution reactions compared to 4-hydroxycoumarin (electron-donating -OH) .

Biological Activity: 4-Hydroxycoumarin derivatives (e.g., Coumatetralyl) are well-known anticoagulants, acting as vitamin K antagonists . In contrast, 6-fluoro-3-nitro- substitution may shift activity toward antiviral or antitumoral pathways, as seen in nitro-substituted heterocycles . 5-Amino-6-hydroxy-4-methyl-2H-1-benzopyran-2-one exhibits antimicrobial properties due to hydrogen-bonding interactions from -NH₂ and -OH groups, a feature absent in the nitro-fluoro analog .

Solubility and Lipophilicity :

  • The 4-phenyl group in 6-fluoro-4-phenyl-2H-1-benzopyran-2-one increases lipophilicity (logP ~3.5), favoring membrane penetration, whereas the polar 3-nitro group in the target compound may reduce logP, balancing solubility and permeability .

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